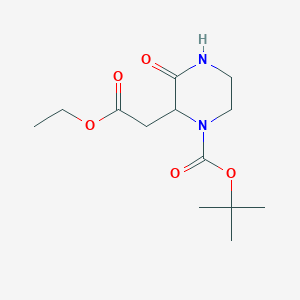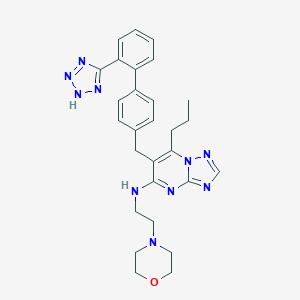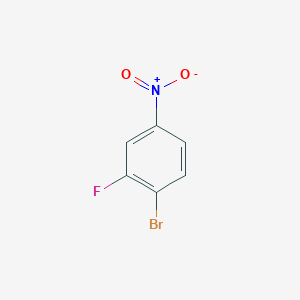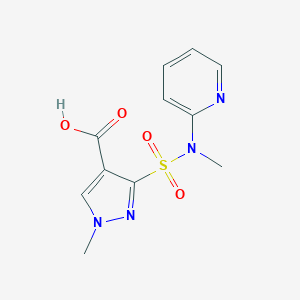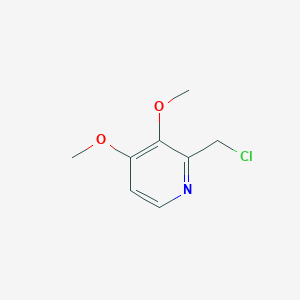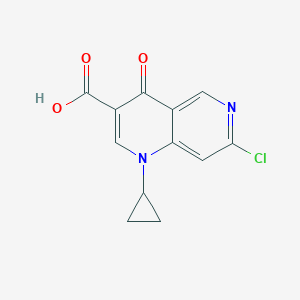
7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylic acid is a synthetic compound that belongs to the class of quinolone antibiotics. It has been widely used in scientific research due to its unique properties and mechanism of action.
Mécanisme D'action
The mechanism of action of 7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylic acid involves the inhibition of bacterial DNA synthesis by targeting the bacterial enzyme DNA gyrase. It binds to the enzyme and prevents the relaxation of the supercoiled DNA, which is essential for DNA replication. This leads to the inhibition of bacterial growth and ultimately leads to bacterial cell death.
Effets Biochimiques Et Physiologiques
7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylic acid has been shown to have a low toxicity profile and is generally well-tolerated by patients. However, it may cause some side effects such as nausea, vomiting, diarrhea, and headache. It may also cause some rare but serious side effects such as tendon rupture, liver damage, and allergic reactions.
Avantages Et Limitations Des Expériences En Laboratoire
7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylic acid has several advantages for lab experiments. It has a broad-spectrum antibacterial activity, which makes it useful for the treatment of various bacterial infections. It has also been shown to have a low toxicity profile and is generally well-tolerated by patients. However, it has some limitations in lab experiments such as the development of bacterial resistance, which may reduce its effectiveness over time.
Orientations Futures
There are several future directions for the research and development of 7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylic acid. One direction is the development of new derivatives with enhanced antibacterial activity and reduced toxicity. Another direction is the investigation of its potential use in the treatment of other diseases such as cancer and viral infections. Additionally, the development of new drug delivery systems may improve its effectiveness and reduce its side effects. Finally, the investigation of its potential use in combination therapy with other antibiotics may improve its effectiveness against bacterial infections.
Méthodes De Synthèse
The synthesis of 7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylic acid involves the reaction between 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and 1,2-diaminocyclohexane. The reaction is carried out in the presence of a suitable solvent and a catalyst. The yield of the product is high, and the purity is also good.
Applications De Recherche Scientifique
7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylic acid has been extensively used in scientific research due to its broad-spectrum antibacterial activity. It has been used in the treatment of various bacterial infections such as urinary tract infections, respiratory tract infections, skin and soft tissue infections, and gastrointestinal infections. It has also been used in the treatment of sexually transmitted diseases such as gonorrhea and chlamydia.
Propriétés
Numéro CAS |
181262-12-4 |
|---|---|
Nom du produit |
7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylic acid |
Formule moléculaire |
C12H9ClN2O3 |
Poids moléculaire |
264.66 g/mol |
Nom IUPAC |
7-chloro-1-cyclopropyl-4-oxo-1,6-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H9ClN2O3/c13-10-3-9-7(4-14-10)11(16)8(12(17)18)5-15(9)6-1-2-6/h3-6H,1-2H2,(H,17,18) |
Clé InChI |
KGDXPVCMVZRFJK-UHFFFAOYSA-N |
SMILES |
C1CC1N2C=C(C(=O)C3=CN=C(C=C32)Cl)C(=O)O |
SMILES canonique |
C1CC1N2C=C(C(=O)C3=CN=C(C=C32)Cl)C(=O)O |
Synonymes |
1,6-NAPHTHYRIDINE-3-CARBOXYLIC ACID, 7-CHLORO-1-CYCLOPROPYL-1,4-DIHYDRO-4-OXO- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




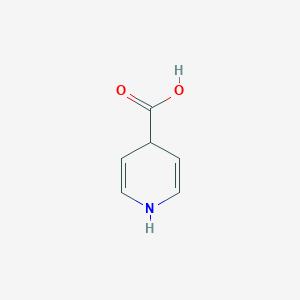
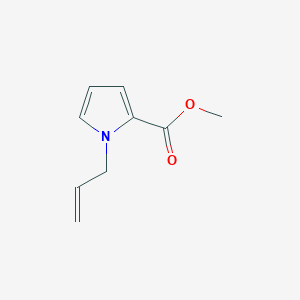
![6-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one](/img/structure/B69279.png)
![[1-(Benzenesulfonyl)indol-5-yl]methanol](/img/structure/B69280.png)
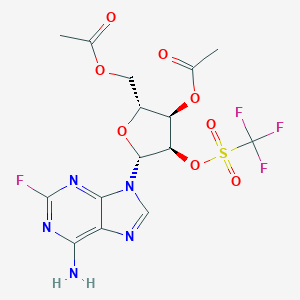
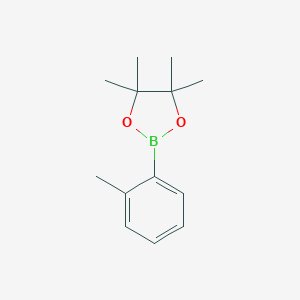
![(6R,7aR)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B69285.png)
![2-acetamido-N-[(2S,3S,4R,5S)-5-[(2-acetamidobenzoyl)amino]-3,4-dihydroxy-1,6-diphenylhexan-2-yl]benzamide](/img/structure/B69291.png)
